molecular formula C24H31F3N2 B14229633 N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 823216-31-5

N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline

Cat. No.: B14229633
CAS No.: 823216-31-5
M. Wt: 404.5 g/mol
InChI Key: UDIZKYIPINHDHI-UHFFFAOYSA-N
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Description

N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a pyridine ring, a trifluoromethyl group, and a dipentyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridine Derivative: The pyridine ring is often introduced through a reaction involving a pyridine derivative and an appropriate halogenated compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the dipentyl-substituted aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenyl-4-(pyridin-2-yl)aniline: Similar structure but with phenyl groups instead of pentyl groups.

    (E)-N,N-diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline: Similar structure with a vinyl group instead of an ethenyl group.

Uniqueness

N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group and the dipentyl substitution, which confer distinct chemical and physical properties

Properties

CAS No.

823216-31-5

Molecular Formula

C24H31F3N2

Molecular Weight

404.5 g/mol

IUPAC Name

N,N-dipentyl-4-(2-pyridin-4-ylethenyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C24H31F3N2/c1-3-5-7-17-29(18-8-6-4-2)22-12-11-21(23(19-22)24(25,26)27)10-9-20-13-15-28-16-14-20/h9-16,19H,3-8,17-18H2,1-2H3

InChI Key

UDIZKYIPINHDHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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